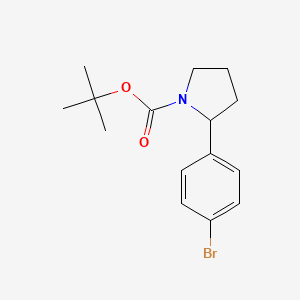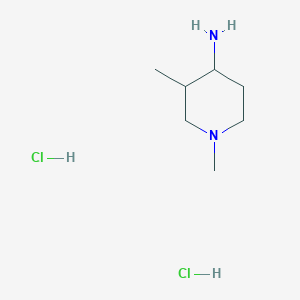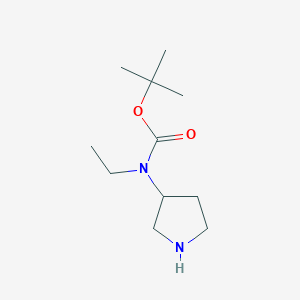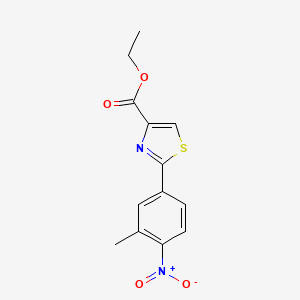![molecular formula C15H22ClNO2 B1441684 1-{4-[2-(3-哌啶基)乙氧基]苯基}-1-乙酮盐酸盐 CAS No. 1219968-14-5](/img/structure/B1441684.png)
1-{4-[2-(3-哌啶基)乙氧基]苯基}-1-乙酮盐酸盐
描述
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
骨质疏松症治疗研究
这种化合物已被研究用于治疗骨质疏松症的潜力。 在一项对卵巢切除大鼠的研究中,它显着减少了骨质流失和血清骨钙素的增加,这些都是骨骼更新的标志 。这表明它在开发绝经后骨质疏松症治疗方法方面的实用性。
分析化学
在分析化学领域,这种化合物用作色谱法和质谱法的参考物质。 它有助于识别和量化复杂混合物,在药物分析中至关重要 。
神经药理学
由于存在哌啶部分,这种化合物可能具有神经药理学应用。 已知哌啶衍生物与各种神经递质系统相互作用,这可能使该化合物成为研究神经疾病的候选药物 。
药物开发
该化合物的结构表明其在药物开发中的潜在用途,特别是作为创建新型治疗剂的支架。 它的苯基和哌啶基可以被修饰以增强药物的溶解性和功效 。
分子生物学研究
在分子生物学中,这种化合物可用于与细胞信号通路相关的研究。 它穿透细胞膜的能力可能使其成为细胞内过程的调节剂 。
安全性和毒理学
在安全性和毒理学研究中也很重要。 作为一种化学化合物,了解其毒性、代谢和与生物系统的相互作用对于开发安全药物至关重要 。
作用机制
Target of Action
The primary targets of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride are the human estrogen receptors α and β . These receptors play a crucial role in the regulation of reproductive and non-reproductive tissues .
Mode of Action
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride binds with high affinity to the human estrogen receptors α and β . This binding results in a series of biochemical reactions that lead to changes in the body’s response to estrogens and selective estrogen receptor modulators .
Biochemical Pathways
The compound’s interaction with the estrogen receptors affects several biochemical pathways. These pathways are involved in the regulation of body weight, uterine health, serum cholesterol levels, and bone density .
Pharmacokinetics
Studies in ovariectomized rats have shown that the compound, when administered orally at doses of 01–1 mg/kg per day for 4 weeks, significantly reduced bone loss in the lumbar spine L1–4 and increased serum osteocalcin . These effects suggest that the compound has good bioavailability and can effectively reach its target tissues.
Result of Action
The action of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride results in beneficial effects on bone and cholesterol levels, while maintaining antagonist effects on the uterus . In ovariectomized rats, the compound significantly reduced bone loss and serum cholesterol levels .
生化分析
Biochemical Properties
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . This binding interaction suggests that 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can modulate estrogen receptor activity, potentially influencing estrogen-related signaling pathways and physiological processes.
Cellular Effects
The effects of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride on various types of cells and cellular processes have been studied extensively. In immature rats, this compound demonstrated full estrogen antagonism without significant uterine stimulatory activity . Additionally, in ovariectomized rats, it significantly reduced bone loss and serum osteocalcin levels, indicating its potential to influence bone metabolism and cellular signaling pathways related to bone health . These findings suggest that 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can modulate cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride exerts its effects through binding interactions with estrogen receptors. This binding leads to the inhibition of estrogen receptor activity, resulting in changes in gene expression and cellular responses . The compound’s high affinity for estrogen receptors α and β suggests that it can effectively compete with endogenous estrogens, thereby modulating estrogen-dependent signaling pathways and physiological processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride have been observed in various laboratory settings. In ovariectomized rats, the compound was administered at doses ranging from 0.1 to 1 mg/kg per day for four weeks . During this period, it significantly reduced bone loss and serum osteocalcin levels, indicating its sustained efficacy over time. These findings suggest that 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is stable and maintains its biological activity over extended periods in laboratory settings.
Dosage Effects in Animal Models
The effects of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride vary with different dosages in animal models. In ovariectomized rats, doses of 0.1 to 1 mg/kg per day were effective in reducing bone loss and serum osteocalcin levels These results indicate that the compound has a dose-dependent effect on bone metabolism and cellular function
Metabolic Pathways
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is involved in metabolic pathways related to estrogen receptor signaling. By binding to estrogen receptors, it modulates the activity of enzymes and cofactors involved in estrogen metabolism . This interaction can influence metabolic flux and metabolite levels, potentially affecting various physiological processes regulated by estrogen signaling.
Transport and Distribution
The transport and distribution of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high affinity for estrogen receptors suggests that it may be preferentially localized to tissues with high estrogen receptor expression . This localization can affect its accumulation and biological activity in specific tissues, potentially influencing its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is determined by its targeting signals and post-translational modifications. The compound’s binding to estrogen receptors suggests that it may be localized to the nucleus, where it can modulate gene expression and cellular responses . Additionally, its interactions with other biomolecules may direct it to specific compartments or organelles, influencing its activity and function within the cell.
属性
IUPAC Name |
1-[4-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-6-15(7-5-14)18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRAYSYCIWQQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)








